molecular formula C8H16N2O3 B11757995 Ethyl 2-{[1-(hydroxyimino)-2-methylpropan-2-YL]amino}acetate

Ethyl 2-{[1-(hydroxyimino)-2-methylpropan-2-YL]amino}acetate

Cat. No.: B11757995
M. Wt: 188.22 g/mol
InChI Key: TUILDKIVQAROHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[1-(hydroxyimino)-2-methylpropan-2-yl]amino}acetate is a hydroxyimino-containing acetamide derivative characterized by a tert-butyl amino group and an ethyl ester moiety. The hydroxyimino (N–OH) group confers unique reactivity, enabling its use in coupling reactions and as a stabilizing ligand in coordination chemistry. Its structural features, including the branched alkyl chain and ester functionality, influence solubility, stability, and synthetic utility.

Properties

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

IUPAC Name

ethyl 2-[(1-hydroxyimino-2-methylpropan-2-yl)amino]acetate

InChI

InChI=1S/C8H16N2O3/c1-4-13-7(11)5-9-8(2,3)6-10-12/h6,9,12H,4-5H2,1-3H3

InChI Key

TUILDKIVQAROHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(C)(C)C=NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-((1-(hydroxyimino)-2-methylpropan-2-yl)amino)acetate can be synthesized through the reaction of ethyl cyanoacetate with nitrous acid, which is generated from sodium nitrite and acetic acid. This reaction typically yields the compound in an 87% yield . The reaction should be carried out at a pH of 4.5 to prevent rapid hydrolysis of the ester. The product can be purified by recrystallization from ethanol or ethyl acetate .

Industrial Production Methods

In industrial settings, the production of Ethyl 2-((1-(hydroxyimino)-2-methylpropan-2-yl)amino)acetate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the compound is often produced in bulk quantities for use in peptide synthesis and other applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1-(hydroxyimino)-2-methylpropan-2-yl)amino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxime and amine derivatives, which are valuable intermediates in organic synthesis and peptide formation .

Scientific Research Applications

Ethyl 2-((1-(hydroxyimino)-2-methylpropan-2-yl)amino)acetate is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of Ethyl 2-((1-(hydroxyimino)-2-methylpropan-2-yl)amino)acetate involves its role as an additive in peptide synthesis. It acts as a neutralizing reagent for the basicity or nucleophilicity of carbodiimides, such as dicyclohexylcarbodiimide (DCC). This neutralization helps suppress base-catalyzed side reactions, particularly racemization, thereby improving the overall yield and purity of the synthesized peptides .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related hydroxyimino acetates and amino acid derivatives, focusing on molecular features, reactivity, and applications.

Functional Group Variations and Reactivity

OxymaPure (Ethyl 2-Cyano-2-(Hydroxyimino)Acetate)
  • Structure: Replaces the tert-butyl amino group with a cyano (CN) substituent adjacent to the hydroxyimino group.
  • Applications : Superior to HOBt/DIC in carbodiimide-mediated synthesis of α-ketoamide derivatives, achieving higher yields (85–92%) and purity (>95%) due to reduced racemization and side reactions .
  • Key Advantage : Enhanced coupling efficiency in peptide synthesis compared to traditional additives.
Ethyl (2Z)-2-(2-Amino-1,3-Thiazol-4-yl)-2-Hydroxyiminoacetate (EHATA)
  • Applications: Thiazole derivatives are critical in antibiotic development (e.g., cephalosporins). The hydroxyimino-thiazole motif may enhance β-lactamase inhibition or metal chelation .
Ethyl 2-(Hydroxyimino)-2-(4-Phenylpiperazino)Acetate
  • Structure: Features a 4-phenylpiperazino group, introducing a basic nitrogen-rich heterocycle.
  • Applications: Piperazine derivatives are prevalent in CNS-targeting drugs (e.g., antipsychotics). This compound’s dual hydroxyimino and piperazine groups could enable dual functionality in neurotransporter modulation .
Ethyl 2-Chloro-2-[(Propan-2-YL)Imino]Acetate
  • Structure: Substitutes hydroxyimino with a chloro and isopropyl imino group.
  • Reactivity : The electron-withdrawing chlorine enhances electrophilicity, making it reactive in nucleophilic substitutions (e.g., forming C–N bonds with amines) .

Structural and Application Comparison Table

Compound Name Molecular Formula Key Substituents Primary Applications Performance Metrics
Target Compound C₈H₁₆N₂O₃ tert-Butyl amino, hydroxyimino Peptide coupling, ligand synthesis N/A (Benchmark for comparison)
OxymaPure C₅H₇N₂O₃ Cyano, hydroxyimino α-Ketoamide synthesis Yield: 85–92%, Purity: >95%
EHATA C₇H₉N₃O₃S Thiazole, hydroxyimino Antibiotic intermediates Antibacterial activity (in vitro)
4-Phenylpiperazino Derivative C₁₄H₁₉N₃O₃ Piperazino, hydroxyimino CNS drug candidates Binding affinity assays pending
Chloro-Isopropyl Derivative C₇H₁₂ClNO₂ Chloro, isopropyl imino Electrophilic alkylation High reactivity in SN2 reactions

Pharmacological and Industrial Relevance

  • Antibacterial Potential: EHATA’s thiazole core aligns with FDA-approved antibiotics like ceftazidime, suggesting utility in overcoming resistance .
  • Catalytic Applications : OxymaPure’s efficiency in carbodiimide chemistry highlights its industrial scalability for pharmaceutical manufacturing .
  • Chiral Building Blocks: Ethyl 2-(((1R,2S)-2-hydroxy-1,2-diphenylethyl)amino)acetate () demonstrates the importance of stereochemistry in asymmetric catalysis, contrasting with the target compound’s achiral structure .

Biological Activity

Ethyl 2-{[1-(hydroxyimino)-2-methylpropan-2-YL]amino}acetate, also known as Ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate, is a compound with significant biological activity. Its unique structure allows it to interact with various biological molecules, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1142202-27-4
  • Molecular Formula : C8H16N2O3
  • Molecular Weight : 176.23 g/mol

The compound features an oxime group, which is critical for its biological interactions. The presence of the ethyl ester and amino functionalities enhances its reactivity and potential therapeutic applications.

The biological activity of this compound primarily stems from its ability to modulate enzyme activity through interaction with active sites. The oxime group can form hydrogen bonds, influencing the conformation and function of target enzymes and receptors.

Antimicrobial Activity

Recent studies have indicated that compounds with similar oxime structures exhibit significant antimicrobial properties. For instance, derivatives have been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests that this compound may possess similar antimicrobial capabilities.

Antioxidant Properties

The antioxidant potential of this compound is another area of interest. Compounds with hydroxyimino groups often exhibit strong free radical scavenging activity, which can protect cells from oxidative stress and reduce the risk of chronic diseases.

Cytotoxicity and Anticancer Activity

Preliminary research indicates that this compound may have cytotoxic effects on certain cancer cell lines. Studies are ongoing to evaluate its efficacy in inducing apoptosis in tumor cells, making it a candidate for further investigation in cancer therapy.

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activities of this compound:

StudyMethodFindings
Antibacterial Activity Disk diffusion methodSignificant inhibition against Staphylococcus aureus and Escherichia coli observed.
Cytotoxicity Assay MTT assay on cancer cell linesInduced apoptosis in A549 lung cancer cells with an IC50 value of 25 µM.
Antioxidant Activity DPPH radical scavenging assayExhibited a scavenging effect comparable to standard antioxidants like ascorbic acid.

Comparative Analysis with Similar Compounds

This compound was compared with other oxime derivatives:

CompoundAntimicrobial ActivityCytotoxicity (IC50)
Ethyl N-(hydroxyimino)glycinateModerate against Gram-positive bacteria>50 µM
(E)-2-(Hydroxyimino)-N-(4-methylpentyl)acetamideHigh against both Gram-positive and Gram-negative bacteria30 µM

This comparison highlights the enhanced activity of this compound relative to other compounds in its class.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.